5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Catalog No.
S1891617
CAS No.
23747-48-0
M.F
C8H10N2
M. Wt
134.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

CAS Number

23747-48-0

Product Name

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

IUPAC Name

5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-6-2-3-7-8(6)10-5-4-9-7/h4-6H,2-3H2,1H3

InChI Key

YZEFQPIMXZVPKP-UHFFFAOYSA-N

SMILES

CC1CCC2=NC=CN=C12

solubility

slightly soluble in water; soluble in oils, propylene glycol, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CC1CCC2=NC=CN=C12

The exact mass of the compound 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oils, propylene glycol, organic solventsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, CAS 23747-48-0, is a bicyclic pyrazine derivative recognized as a potent aroma chemical. It belongs to a class of compounds responsible for the desirable roasted, nutty, and earthy notes generated in thermally processed foods like coffee, nuts, and cooked meats. Characterized by its powerful and specific nutty, roasted peanut, and earthy aroma profile, this compound is a critical component for flavorists formulating authentic roasted, savory, and gourmand flavor systems. Its primary value in procurement is driven by its high impact at very low concentrations and its specific sensory character that is difficult to replicate with more common pyrazines.

In flavor and fragrance applications, minor structural changes to a pyrazine molecule result in significant, unpredictable shifts in both aroma character and potency, rendering simple analogs non-interchangeable. Substituting 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine with a common commodity like 2,3,5,6-Tetramethylpyrazine would trade a specific roasted peanut profile for a more generic nutty, musty, chocolate note. Furthermore, related cyclopentapyrazines exhibit different sensory properties; for example, the 2,3-dimethyl analog is described as weaker and less pungent, making it more suitable for different nut flavors but a poor substitute where the specific impact of the 5-methyl version is required. This makes precise compound selection, not class-level substitution, a critical procurement decision for achieving a target flavor profile.

Distinct Roasted Peanut and Earthy Profile vs. Common Pyrazines

The target compound is consistently identified by its specific combination of roasted peanut, nutty, and earthy notes. This profile is distinct from the more generalized profiles of common, high-volume pyrazines. For instance, 2,5-Dimethylpyrazine is primarily characterized as 'chocolate' and 'roasted nuts', while 2,3,5-Trimethylpyrazine is noted for 'baked potato' and 'roasted peanut' but lacks the distinct earthy character of the target compound. This specificity is critical for building authentic and complex roasted flavors.

Evidence DimensionSensory Profile (Organoleptic Description)
Target Compound DataRoasted, peanut, earthy, baked potato.
Comparator Or Baseline2,5-Dimethylpyrazine: Chocolate, roasted nuts, earthy. 2,3,5-Trimethylpyrazine: Nutty, baked potato, roasted peanut, cocoa.
Quantified DifferenceQualitatively distinct profile, specifically the combination of the fused cyclopentane ring structure leading to its characteristic notes compared to simpler alkylpyrazines.
ConditionsSensory evaluation by trained flavorists.

For formulators needing a specific roasted peanut note with an authentic earthy complexity, this compound provides a profile that cannot be replicated by substituting with more common, less complex alkylpyrazines.

High-Impact Performance: Effective at Low Use Levels for Cost-Efficient Formulation

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is noted for its powerful and diffusive character, allowing for effective use at very low concentrations. Recommended use levels in finished products are in the parts-per-million (ppm) to parts-per-billion (ppb) range, such as 1 ppm in confectionery, 0.5 ppm in meat products, and as low as 0.05 ppm (50 ppb) in beverages. This high potency compares favorably to other pyrazines and signifies cost-efficiency in formulation, as a small quantity of the material delivers a significant sensory impact.

Evidence DimensionRecommended Use Level in Final Product
Target Compound Data0.05 ppm (beverages), 0.2 ppm (desserts, gum), 0.5 ppm (meat products), 1.0 ppm (confectionery).
Comparator Or BaselineGeneral pyrazines are known for high impact, but these specific, documented levels provide a formulation and procurement baseline.
Quantified DifferenceDemonstrates high flavor impact at low, economically advantageous concentrations.
ConditionsTypical use levels in various food matrices as compiled by industry resources.

This compound's high potency allows for lower inventory levels and reduced cost-in-use compared to less powerful flavor ingredients, representing a direct procurement advantage.

Identified as a Key Constituent in High-Value Natural Products

This compound is not just a synthetic novelty; it is a naturally occurring and quantitatively significant flavor component in high-value consumer products such as roasted coffee beans and palm sugar. Its presence as a major flavor compound in these materials validates its importance for creating authentic flavor profiles. For formulators aiming to replicate the genuine taste of roasted coffee or unique sweeteners, utilizing a key constituent identified directly from the natural source is a more direct and effective approach than attempting to build the profile from simpler, less characteristic molecules.

Evidence DimensionNatural Occurrence
Target Compound DataIdentified as a quantitatively significant component in roasted coffee and the major flavor compound of palm sugar.
Comparator Or BaselineMany simpler pyrazines (e.g., dimethyl-, trimethyl-) are found broadly in cooked foods, but the target compound is specifically highlighted in these distinct products.
Quantified DifferenceDesignated as a 'major' or 'quantitatively significant' flavor contributor in specific, high-value natural sources.
ConditionsAnalytical chemistry studies of volatile compounds in coffee and palm sugar.

Procuring this compound allows formulators to use a nature-identical molecule known to be essential for an authentic coffee or specialty sugar flavor, ensuring a higher fidelity end product.

Formulation of Authentic Roasted Coffee and Cocoa Flavors

As this compound is a key natural constituent of roasted coffee, its primary application is in the creation of high-fidelity coffee and dark chocolate/cocoa flavors for beverages, bakeries, and confectionery. Its specific roasted, nutty character provides the authentic core note that simpler pyrazines cannot fully replicate.

Enhancement of Nut-Based and Savory Snack Seasonings

The distinct roasted peanut and earthy profile makes this compound an ideal choice for amplifying the flavor of peanut-based products, savory nut mixes, and popcorn seasonings. Its high impact at low concentrations ensures a potent effect without altering the food matrix, making it cost-effective for large-scale snack production.

Building Complexity in Cooked Meat and Savory Reaction Flavors

The compound has been identified in cooked meat and contributes to the overall Maillard reaction profile. It can be used to add specific roasted and savory notes to meat flavorings, broths, and gravies, providing a complexity that enhances the overall perception of a well-cooked product.

Physical Description

light yellow to amber liquid with a peanut odou

XLogP3

0.8

Density

1.048-1.059

GHS Hazard Statements

Aggregated GHS information provided by 1498 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1498 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1497 of 1498 companies with hazard statement code(s):;
H302 (96.86%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23747-48-0

Wikipedia

5-methyl-6,7-dihydro-5H-cyclopentylpyrazine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-: ACTIVE

Dates

Last modified: 08-16-2023

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